Methyl 2-oxooxazolidine-4-carboxylate

Description

Structural Framework and Chirality in Organic Synthesis

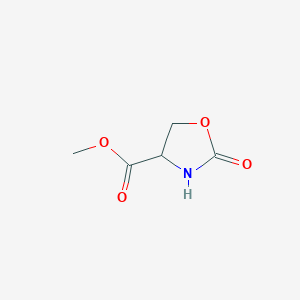

The structural framework of Methyl 2-oxooxazolidine-4-carboxylate consists of a five-membered ring containing both nitrogen and oxygen atoms, known as an oxazolidinone ring. A methyl ester group is attached to the 4-position of this ring. achemblock.comechemi.com The molecular formula for this compound is C5H7NO4, and it has a molecular weight of approximately 145.11 g/mol . echemi.comchemspider.com

A critical feature of this molecule is its chirality. The carbon atom at the 4-position of the oxazolidinone ring is a stereocenter, meaning it is connected to four different groups. This gives rise to two non-superimposable mirror-image forms, or enantiomers: (R)-Methyl 2-oxooxazolidine-4-carboxylate and (S)-Methyl 2-oxooxazolidine-4-carboxylate. achemblock.comchemspider.com This chirality is fundamental to its role in asymmetric synthesis, where the goal is to selectively produce a single enantiomer of a target molecule. The synthesis of this compound often starts from chiral precursors like the amino acid serine. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H7NO4 achemblock.comechemi.com |

| Molecular Weight | 145.11 g/mol echemi.com |

| CAS Number | 144542-43-8 ((R)-enantiomer) achemblock.comechemi.com |

| IUPAC Name | methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate echemi.com |

| Heavy Atom Count | 10 echemi.com |

| Hydrogen Bond Donor Count | 1 echemi.com |

| Hydrogen Bond Acceptor Count | 4 echemi.com |

| Rotatable Bond Count | 2 echemi.com |

Significance as a Chiral Building Block and Synthetic Intermediate

In the realm of organic synthesis, compounds like this compound are highly valued as "chiral building blocks" or "chiral auxiliaries". nih.gov3wpharm.comrsc.org A chiral building block is a molecule with one or more defined stereocenters that can be incorporated into a larger synthetic scheme to build complex molecules with a specific, desired stereochemistry.

The oxazolidinone moiety is a widely utilized chiral auxiliary in asymmetric synthesis. nih.gov By attaching this chiral unit to a substrate, chemists can direct subsequent reactions to occur on one face of the molecule, leading to a high degree of stereoselectivity. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.

This compound, as a specific example, serves as a versatile intermediate for the synthesis of various compounds, including important medical intermediates like those used for creating antibacterial agents. google.com The defined stereochemistry at the C4 position allows for the construction of target molecules with precise spatial arrangements, which is often crucial for their biological activity. The general class of oxazolidinones has been employed as key synthetic intermediates in the synthesis of macrolide antibiotics. nih.gov

Table 2: Applications in Organic Synthesis

| Application Area | Description |

|---|---|

| Asymmetric Synthesis | Used as a chiral auxiliary to control the stereochemical outcome of reactions such as aldol (B89426) additions and alkylations. nih.gov |

| Synthetic Intermediate | Serves as a starting material for more complex molecules. google.com |

| Medicinal Chemistry | Employed in the synthesis of pharmaceutical compounds, including antibacterial agents. google.com |

| Heterocyclic Chemistry | Acts as a precursor for the creation of other complex heterocyclic structures. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxo-1,3-oxazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIWTVKXOORXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Methyl 2 Oxooxazolidine 4 Carboxylate

Classical Synthesis Routes

Traditional approaches to synthesizing the 2-oxooxazolidine-4-carboxylate core often rely on the cyclization of serine derivatives. These methods are well-established and provide a foundation for more complex stereoselective syntheses.

The most common classical route involves the transformation of serine, an accessible and chiral amino acid, into the desired oxazolidinone ring system. This is typically achieved by reacting the amino and hydroxyl groups of a serine ester with a carbonylating agent.

The key step in this synthesis is the introduction of the carbonyl group to form the cyclic carbamate (B1207046) (oxazolidinone). Several reagents have been effectively employed for this purpose, with serine methyl ester hydrochloride often serving as the starting material.

Bis(trichloromethyl) carbonate (Triphosgene): This solid, stable phosgene (B1210022) equivalent is a common reagent for this transformation. It reacts with the serine derivative to form the 2-oxooxazolidine ring. google.comgoogle.com In a typical procedure, L-serine is dissolved in a basic aqueous solution, to which a solution of bis(trichloromethyl) carbonate in an organic solvent like dioxane is added. google.com

S,S'-dimethyl dithiocarbonate: An alternative method utilizes S,S'-dimethyl dithiocarbonate as the carbonylating agent. This approach involves reacting DL-serine methyl ester hydrochloride with S,S'-dimethyl dithiocarbonate in water, followed by a hydrolysis step under alkaline conditions to yield the final product. google.com

Other Carbonylating Agents: While the prompt focuses on the two reagents above, it is worth noting that other reagents like methyl chloroformate are also used in the synthesis of such compounds. google.comgoogle.com

Table 1: Key Reactants and Reagents for Serine Derivative Cyclization

| Starting Material | Carbonylating Reagent | Role of Reagent |

|---|---|---|

| Serine or Serine Methyl Ester Hydrochloride | Bis(trichloromethyl) carbonate | Phosgene equivalent; forms the C2 carbonyl of the oxazolidinone ring. google.com |

| DL-serine methyl ester hydrochloride | S,S'-dimethyl dithiocarbonate | Carbonyl source for the cyclization reaction. google.com |

Cyclization Reactions of Serine Derivatives

Reaction Conditions and Solvent Systems

The success of the cyclization reaction is highly dependent on the specific conditions employed, including temperature, reaction time, and the choice of solvent.

Using Bis(trichloromethyl) carbonate: The reaction of L-serine with bis(trichloromethyl) carbonate is often performed at room temperature. google.com The synthesis involves dissolving the serine in an aqueous sodium hydroxide (B78521) solution and then adding the bis(trichloromethyl) carbonate dissolved in dioxane. google.com The mixture is stirred until the solution becomes transparent, indicating the progression of the reaction, and is then typically stirred for an additional couple of hours. google.com However, yields can be low under these conditions, with one report noting only an 8.5% yield. google.com

Using S,S'-dimethyl dithiocarbonate: This method involves a two-step process. First, DL-serine methyl ester hydrochloride is reacted with S,S'-dimethyl dithiocarbonate in water. google.com This initial reaction is conducted in an ice bath at approximately 10°C for 3 hours, followed by stirring at room temperature for 6 hours. google.com The intermediate product is extracted into an organic solvent like dichloromethane (B109758) (DCM). The second step is a hydrolysis reaction carried out under alkaline conditions, with a pH adjusted to 12-14, to obtain the final 2-oxooxazolidine-4-carboxylic acid compound. google.com This method has been reported to produce significantly higher yields, around 89%. google.com

Table 2: Reaction Conditions for Serine Derivative Cyclization

| Carbonylating Reagent | Solvent System | Temperature | Reaction Time | Reported Yield |

|---|---|---|---|---|

| Bis(trichloromethyl) carbonate | Dioxane / Aqueous NaOH | Room Temperature | ~2+ hours | 8.5% |

| S,S'-dimethyl dithiocarbonate | Water, then DCM / Ethanol | 10°C then Room Temp. | 9 hours (step 1) | 89% |

Diastereoselective and Enantioselective Approaches

Controlling the stereochemistry at the C4 position, which is derived from the chiral center of serine, is crucial for applications in asymmetric synthesis. Furthermore, creating specific diastereomers is important when other stereocenters are present.

Diastereoselective Synthesis: Diastereoselective methods are employed to control the relative configuration of multiple stereocenters. For instance, a convenient diastereoselective strategy has been reported for the synthesis of chiral methyl 2-((4R)-3-acryloyl-4-phenyloxazolidin-2-yl)acetates starting from (R)-(–)-2-phenylglycinol. mdpi.com This highlights the ability to control stereochemistry in the formation of substituted oxazolidine (B1195125) rings. Another approach involves the reaction of (S)-2-phenylglycinol, ethyl glyoxylate, formaldehyde, and benzotriazole (B28993) to stereospecifically form ethyl (2S,4S)-N-(benzotriazol-1-yl)methyl-4-phenyloxazolidine-2-carboxylate. researchgate.net

Enantioselective Synthesis: Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. An efficient approach toward synthesizing 4,5-disubstituted oxazolidin-2-ones has been developed using a combination of an asymmetric aldol (B89426) reaction and a modified Curtius protocol. nih.gov This method allows for the creation of the oxazolidinone scaffold with high stereochemical control. While this specific example leads to a 4,5-disubstituted product, the underlying principles of using chiral auxiliaries or catalysts are central to the enantioselective synthesis of compounds like methyl (S)- or (R)-2-oxooxazolidine-4-carboxylate. nih.govontosight.aichemspider.com

Advanced Synthetic Strategies and Process Optimization

To overcome the limitations of batch processing, such as safety concerns with reactive intermediates and challenges in scalability, advanced synthetic strategies are being developed.

Continuous flow chemistry offers significant advantages for the synthesis of heterocyclic compounds like oxazolidinones, including improved safety, efficiency, and scalability. durham.ac.uk

A continuous organocatalytic flow synthesis of 2-substituted oxazolidinones has been developed using carbon dioxide as an inexpensive and abundant C1 source. rsc.org In this system, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) catalyst is used in a packed-bed reactor. rsc.org This setup allows for the continuous conversion of epoxy amines into various 2-oxazolidone structures. rsc.org The immobilized catalyst demonstrates high stability and recyclability, enabling operation over extended periods without significant loss of activity. rsc.org While this specific example does not start from serine, it demonstrates a powerful, modern technique applicable to the synthesis of the oxazolidinone core, which could be adapted for the production of methyl 2-oxooxazolidine-4-carboxylate. The use of a tube-in-tube gas permeable membrane reactor is another advanced flow technique that facilitates the efficient use of reactive gases like CO2 in synthesizing carboxylic acids, a technology that could be conceptually applied to carbonylation reactions in oxazolidinone synthesis. durham.ac.uk

Environmentally Benign Synthetic Methodologies (e.g., aqueous media, solvent recycling)

In the pursuit of greener chemical processes, significant research has focused on developing environmentally benign synthetic routes for valuable chemical intermediates. For the synthesis of 2-oxooxazolidine-4-carboxylic acid compounds, a notable advancement involves the utilization of water as a reaction solvent, thereby reducing the reliance on volatile and often hazardous organic solvents. google.comwipo.int

One such method involves the reaction of a 3-position mono-substituted or unsubstituted multi-configuration 2-amino-3-hydroxy methyl propionate (B1217596) hydrochloride with S,S'-dimethyl dithiocarbonate in an aqueous medium. google.com This is followed by a hydrolysis reaction to yield the final 2-oxooxazolidine-4-carboxylic acid product. google.com This approach is highlighted for its high safety, ease of operation, and straightforward control of reaction conditions, with product yields reported to be over 86%. google.comwipo.int The use of water as a solvent is a key feature that renders the process environmentally friendly. google.com

The general two-step process is outlined below:

Cyclization in Aqueous Media : Under the protection of an inert gas, the starting amino acid ester hydrochloride (e.g., DL-serine methyl ester hydrochloride) reacts with S,S'-dimethyl dithiocarbonate in water. google.com The reaction is typically initiated at a cooler temperature (e.g., 5-15 °C) for a few hours before being brought to room temperature (e.g., 20-30 °C) for several more hours. google.com

Hydrolysis : The intermediate product from the first step undergoes hydrolysis under alkaline conditions (pH 12-14), which can be achieved by adding a solution like sodium hydroxide, to yield the final carboxylic acid. google.com

A comparison with older methods, which used organic solvents like dioxane, reveals the environmental benefits of the aqueous route. google.com Those earlier methods were not only less environmentally friendly but also involved reagents that could cause skin and eye irritation. google.com While specific documentation on solvent recycling for this particular synthesis is not extensively detailed in the available literature, the principles of green chemistry encourage the recovery and reuse of solvents in industrial processes to minimize waste and cost. rsc.org

Table 1: Comparison of Synthetic Conditions

| Feature | Environmentally Benign Method | Traditional Method |

|---|---|---|

| Solvent | Water google.com | Dioxane, Acetonitrile (B52724) google.com |

| Key Reagent | S,S'-dimethyl dithiocarbonate google.com | Bis(trichloromethyl) carbonate google.com |

| Reported Yield | >86% google.comwipo.int | 8.5% - 62% google.com |

| Environmental Impact | Green, environment-friendly google.comwipo.int | Not environment-friendly google.com |

Purification and Isolation Methodologies (e.g., crystallization techniques)

The purification and isolation of this compound and its parent carboxylic acid are critical steps to ensure the final product meets the required purity standards. Methodologies often involve a combination of extraction, chromatography, and crystallization techniques. google.com

Following the aqueous synthesis, a typical workup procedure involves several steps. First, the reaction mixture is treated with a mixed liquid of an organic solvent and water. google.com Organic solvents such as dichloromethane or chloroform (B151607) are used for extraction. google.com The aqueous phase is separated and further extracted with the organic solvent. google.com The combined organic phases are then washed with hydrochloric acid. google.com

After the initial extraction and hydrolysis, the final product is commonly purified using chromatography. google.com Silica (B1680970) gel column chromatography is a documented method, using an eluent system such as dichloromethane/methanol (B129727) to separate the desired compound from impurities. google.com Before chromatography, the solution is typically dried using an anhydrous drying agent like magnesium sulfate, and the bulk of the solvent is removed. google.com

Crystallization is another key technique for purification, especially for obtaining a high-purity solid product. google.com For analogous compounds, recrystallization from hot acetonitrile has been used to yield colorless needles of the purified product. mdpi.com Other solvent systems used for recrystallization of similar heterocyclic compounds include ethyl acetate, ethanol, or mixtures like DMF/methanol. google.commdpi.com The process generally involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the pure compound to crystallize out of the solution, leaving impurities behind in the mother liquor. google.com

Table 2: Summary of Purification Techniques

| Technique | Description | Solvents/Reagents Used | Reference |

|---|---|---|---|

| Extraction | Separation of the product from the aqueous reaction mixture. | Dichloromethane, Chloroform, Hydrochloric Acid | google.com |

| Column Chromatography | Purification on a silica gel stationary phase. | Dichloromethane/Methanol | google.com |

| Drying | Removal of residual water from the organic solution. | Anhydrous Magnesium Sulfate | google.com |

| Crystallization / Recrystallization | Final purification to obtain a high-purity solid product. | Acetonitrile, Ethyl Acetate, Ethanol | google.commdpi.com |

Large-Scale Preparation Considerations

Scaling up the synthesis of this compound from a laboratory setting to industrial production requires careful consideration of several factors, including reaction conditions, safety, cost-effectiveness, and process control. The environmentally benign method using water as a solvent is particularly advantageous for large-scale preparation due to its operational simplicity and enhanced safety profile. google.com

Key considerations for large-scale synthesis include:

Reaction Vessels: For industrial-scale production, large-capacity reaction vessels, such as 1000L enamel or glass-lined reactors, are necessary to handle the significant volumes of reactants and solvents. google.com

Reagent Handling: The addition of large quantities of reagents must be carefully controlled. For instance, the slow addition of reactants is often required to manage the reaction exotherm and ensure safety. google.com

Process Control: Maintaining optimal reaction parameters such as temperature, pressure, and pH is crucial for consistent yield and purity. google.comgoogle.com The synthesis in aqueous media is noted to have easily controllable reaction conditions. google.com

Workup and Isolation: Phase separation, extraction, concentration, and filtration steps must be adapted for large volumes. google.com Isolation of the final product on a large scale often relies on crystallization, as it is an efficient and economical method for obtaining high-purity material. researchgate.net For example, a method for preparing 10-kg batches of a related oxazole (B20620) derivative utilized crystallization as the final isolation step. researchgate.net

Safety: The use of non-hazardous solvents like water significantly improves the safety of large-scale operations compared to methods requiring large volumes of flammable or toxic organic solvents. google.com

The patent for the aqueous-based synthesis of 2-oxooxazolidine-4-carboxylic acid compounds suggests its suitability for larger-scale applications by highlighting its high yield, safety, and ease of operation. google.com These factors are paramount for any commercially viable chemical manufacturing process.

Iii. Chemical Transformations and Derivatization Strategies

Overview of Reactivity Profiles

The reactivity of Methyl 2-oxooxazolidine-4-carboxylate is governed by the functional groups present: the N-H proton of the carbamate (B1207046), the carbonyl group within the ring (C-2), and the ester group at the C-4 position. These sites allow for a range of reactions including oxidation, reduction, and nucleophilic substitution, enabling the synthesis of diverse derivatives.

The oxazolidinone ring is generally robust and resistant to oxidation under standard chemical conditions. The primary site susceptible to oxidation is the morpholine (B109124) ring in complex derivatives, rather than the core oxazolidinone structure itself. For instance, in vitro metabolic studies of the antibiotic Linezolid, which contains an oxazolidinone core, have shown that oxidation occurs on the morpholine side chain, producing hydroxylated metabolites. nih.gov This suggests that while the fundamental N-C=O system of this compound is stable, oxidative transformations can be directed to other parts of the molecule if more susceptible functional groups are introduced during derivatization.

The two carbonyl groups of this compound can be reduced using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a sufficiently strong reagent to reduce both the ester and the cyclic carbamate. masterorganicchemistry.comnih.gov

The reduction proceeds in two key steps:

Ester Reduction: The methyl ester at the C-4 position is readily reduced to a primary alcohol, yielding a (4-hydroxymethyl)oxazolidin-2-one intermediate. masterorganicchemistry.com

Carbamate Reduction: The carbonyl group of the cyclic carbamate at C-2 is also reduced by LiAlH₄. This transformation typically converts the carbamate into an N-methylated amine, effectively reducing the C=O group to a methylene (B1212753) (CH₂) group. thieme-connect.destackexchange.com

The complete reduction of this compound with LiAlH₄ is expected to yield the corresponding N-methyloxazolidine derivative, specifically (4-hydroxymethyl)oxazolidine.

Nucleophilic substitution reactions are a primary method for functionalizing this compound. These reactions can be targeted at two principal sites: the carbonyl of the ester and the nitrogen atom of the oxazolidinone ring.

Reactions at the Ester Group: The methyl ester at C-4 can undergo nucleophilic acyl substitution. masterorganicchemistry.com This allows for the conversion of the ester into other carboxylic acid derivatives. Common transformations include:

Hydrolysis: Treatment with aqueous base (e.g., NaOH) followed by acidification cleaves the ester to yield 2-oxooxazolidine-4-carboxylic acid. google.com

Amidation: Reaction with primary or secondary amines results in the formation of the corresponding amide derivative at the C-4 position.

Transesterification: Reaction with a different alcohol under acidic or basic catalysis can replace the methyl group with another alkyl group. masterorganicchemistry.com

Reactions at the N-3 Position: The nitrogen atom, after deprotonation, becomes a potent nucleophile. This allows for the introduction of various substituents at the N-3 position through reaction with electrophiles. This is a cornerstone of oxazolidinone derivatization and is discussed further in section 3.3.1.

Stereochemical Control in Derivatization Pathways

This compound is a chiral molecule, with a stereocenter at the C-4 position. This chirality is a critical feature in its derivatization, as it allows for the synthesis of enantiomerically pure compounds. During the major chemical transformations, such as N-alkylation, N-acylation, or nucleophilic substitution at the C-4 ester, the bonds to the chiral center are not directly involved. bioorg.org Consequently, these reactions typically proceed with the retention of the original stereoconfiguration at C-4. This property makes the compound a reliable chiral scaffold for building more complex molecules where stereochemical integrity is paramount.

Synthesis of Substituted Oxazolidinone Rings

This compound is an excellent starting platform for the synthesis of more complex, substituted oxazolidinone rings. The most direct and widely used strategy for this purpose involves the functionalization of the nitrogen atom at the N-3 position of the ring.

The nitrogen atom of the oxazolidinone ring is part of a carbamate linkage, making it significantly less nucleophilic than a typical amine. Direct alkylation or acylation is therefore challenging. However, the N-H proton is weakly acidic and can be removed by a strong base to generate a highly nucleophilic amide anion. This anion readily reacts with a wide range of electrophiles to yield N-3 substituted products.

Common strategies for N-3 modification include:

N-Acylation: This is often achieved by deprotonating the N-H with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH), followed by the addition of an acyl chloride or anhydride. semanticscholar.org Alternatively, Lewis acids such as zinc chloride (ZnCl₂) can catalyze the acylation reaction with anhydrides under solvent-free conditions. researchgate.netresearchgate.net

N-Alkylation: Similar to acylation, deprotonation with a strong base followed by quenching with an alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide) affords the N-alkylated oxazolidinone.

These modification strategies are highly efficient and provide access to a vast library of derivatives with tailored properties.

| N-3 Substituent | Electrophilic Reagent | Typical Reaction Conditions | Product Class |

|---|---|---|---|

| Acetyl | Acetyl Chloride (CH₃COCl) | 1. Strong Base (e.g., n-BuLi) in THF, -78°C 2. Addition of Acyl Chloride | N-Acyl Oxazolidinone |

| Benzoyl | Benzoyl Chloride (C₆H₅COCl) | 1. Strong Base (e.g., n-BuLi) in THF, -78°C 2. Addition of Acyl Chloride | N-Acyl Oxazolidinone |

| Benzyl | Benzyl Bromide (BnBr) | 1. Strong Base (e.g., NaH) in DMF, 0°C to RT 2. Addition of Alkyl Halide | N-Alkyl Oxazolidinone |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Base (e.g., Triethylamine, DMAP) in CH₂Cl₂ | N-Boc Oxazolidinone |

| Propionyl | Propionic Anhydride | Lewis Acid (e.g., ZnCl₂) catalyst, neat | N-Acyl Oxazolidinone |

Substitutions at the C-5 Position of the Oxazolidinone Ring

The C-5 position of the oxazolidinone ring is a primary site for introducing structural diversity. Substitutions at this position can significantly influence the biological activity and physicochemical properties of the resulting derivatives. While direct alkylation at the C-5 position of this compound can be challenging, the synthesis of C-5 substituted analogs from acyclic precursors is a well-established strategy.

One common approach involves the cyclization of appropriately substituted amino alcohol precursors. For instance, the synthesis of 5-methyl-2-oxooxazolidine-4-carboxylic acid has been achieved by reacting 2-amino-3-hydroxybutyric acid methyl ester hydrochloride with S,S'-dimethyl dithiocarbonate, followed by hydrolysis. google.com This method allows for the stereocontrolled introduction of substituents at the C-5 position. The stereochemistry of the starting amino alcohol directly translates to the stereochemistry of the final oxazolidinone ring.

The reactivity of the C-5 position can be enhanced by modifying the nitrogen atom of the oxazolidinone ring. For example, the introduction of an electron-withdrawing N-t-boc (tert-butyloxycarbonyl) group on related oxazolidinethiones has been shown to increase the efficiency of nucleophilic substitution at the C-5 position. This principle suggests that N-acylation or N-alkylation of the oxazolidinone ring could facilitate direct substitutions at C-5 by increasing the acidity of the C-5 proton, thereby enabling deprotonation and subsequent reaction with electrophiles.

A diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams has also been reported as a method to produce vicinally substituted 2-oxazolidinones, including those with substituents at the C-5 position. nih.gov This one-pot reaction proceeds with complete control over the relative stereochemistry, offering a pathway to highly functionalized oxazolidinone scaffolds. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield | Key Spectroscopic Data (¹H NMR, D₂O) |

|---|---|---|---|---|

| 2-amino-3-hydroxybutyric acid methyl ester hydrochloride | 1) S,S'-dimethyl dithiocarbonate, H₂O 2) NaOH (hydrolysis) | 5-methyl-2-oxooxazolidine-4-carboxylic acid | 89% | δ 5.04 (p, 1H), 4.42 (m, 1H), 1.29 (dd, 3H) |

| (2R,3S)-methyl 2-amino-3-hydroxybutyric acid methyl ester hydrochloride | 1) S,S'-dimethyl dithiocarbonate, H₂O 2) NaOH (hydrolysis) | (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid | 87% | Not explicitly provided in the source |

Formation of Complex Polycyclic Systems via Derivatization

The oxazolidinone ring of this compound and its derivatives serves as a valuable building block for the construction of more complex, polycyclic systems. These fused heterocyclic structures are of significant interest in medicinal chemistry due to their rigid conformations, which can lead to enhanced binding affinity and selectivity for biological targets.

A key strategy for forming polycyclic systems involves the intramolecular cyclization of a C-5 substituted oxazolidinone. For example, oxazolidinonyl-fused piperidines, which are of interest as selective muscarinic (M1) receptor agonists, have been synthesized through a multi-step sequence starting from a substituted oxazolidinone. rsc.org The synthesis of the core bicyclic system, a 4,7-diaza-9-oxabicyclo[4.3.0]nonan-8-one, demonstrates the utility of the oxazolidinone scaffold. rsc.org

The process begins with the stereoselective addition of an organometallic reagent to an N-protected amino aldehyde, which undergoes an in situ cyclization to form a C-5 substituted oxazolidinone. rsc.org This intermediate is then subjected to a series of transformations, including hydroboration-oxidation, to introduce further functionality. The final polycyclic system is formed through a Mitsunobu reaction, which induces an intramolecular cyclization to create the fused piperidine (B6355638) ring. rsc.org This synthetic route highlights how the oxazolidinone ring can direct the stereochemical outcome of subsequent reactions and serve as a foundation for building complex molecular architectures.

| Reaction Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1. C-5 Substitution and Cyclization | 2-benzyloxycarbonylamino-3-tert-butyldimethylsilyloxy-2-cyclobutylpropanal | Isopropenylmagnesium bromide | (4SR,5RS)-4-tert-butyldimethylsilyloxymethyl-4-cyclobutyl-5-isopropenyloxazolidinone | Chelation-controlled addition and in situ formation of the C-5 substituted oxazolidinone ring. |

| 2. Functional Group Manipulation | (4SR,5RS)-3-benzyl-4-(tert-butyldimethylsilyloxymethyl)-4-cyclobutyl-5-(1-methoxyprop-2-en-2-yl)-1,3-oxazolidin-2-one | Hydroboration-oxidation | (4SR,5RS)-3-benzyl-4-(tert-butyldimethylsilyloxymethyl)-4-cyclobutyl-5-[(SR)-1-hydroxy-3-methoxyprop-2-yl]-1,3-oxazolidin-2-one | Stereoselective introduction of a hydroxyl group. |

| 3. Intramolecular Cyclization (Formation of Polycycle) | N-nosylated amino alcohol precursor derived from the oxazolidinone | Mitsunobu reaction | 2-furyloxazolidinonyl-fused piperidine | Formation of the fused piperidine ring to yield the bicyclic system. |

Iv. Applications As a Building Block in Complex Organic Synthesis

Precursor in Non-proteinogenic Amino Acid Synthesis

Non-proteinogenic amino acids (npAAs) are amino acids that are not among the 20 common protein-coding amino acids. They are of significant interest in medicinal chemistry and drug discovery as their incorporation into peptides can lead to enhanced stability, novel biological activities, and improved pharmacokinetic properties. frontiersin.orgnih.gov Methyl 2-oxooxazolidine-4-carboxylate serves as a valuable precursor for the synthesis of various npAAs due to its protected α-amino and β-hydroxy functionalities, which are derived from serine.

The synthesis of npAAs is crucial for probing the biosynthesis of natural products like lantibiotics, which are a class of peptide antibiotics containing unusual amino acids. nih.govillinois.edu The ability to synthesize npAAs allows researchers to create substrate analogs to study the enzymes involved in these biosynthetic pathways.

| Non-proteinogenic Amino Acid | Synthetic Strategy | Reference |

|---|---|---|

| (2S,3R)-Vinylthreonine | Multi-step synthesis from a serine-derived precursor. | nih.gov |

| (2S)-(E)-2-Amino-5-fluoro-pent-3-enoic acid | Synthesis involving a serine-derived aldehyde. | nih.gov |

| (S)-β²-Homoserine | Asymmetric synthesis methodology. | nih.gov |

Intermediate in Heterocyclic Compound Synthesis

The structural features of this compound make it an excellent starting material for the synthesis of a variety of heterocyclic compounds. The oxazolidinone ring itself is a key heterocyclic motif found in numerous biologically active molecules. Furthermore, the functional groups on the molecule, including the ester and the carbamate (B1207046), can be manipulated to construct more complex heterocyclic systems.

For instance, the ester group can be reduced or converted into other functional groups to serve as a handle for further cyclization reactions. The nitrogen atom of the oxazolidinone can also participate in reactions to form fused heterocyclic systems. The synthesis of peptidomimetics containing oxazolidin-2-one and oxazolidine (B1195125) scaffolds highlights the utility of this compound in generating complex molecular architectures. researchgate.net

The synthesis of various heterocyclic compounds, such as substituted oxazoles and 4-oxo-1,4-dihydropyridine-3-carboxylates, often involves multi-step reaction sequences where intermediates with structural similarities to this compound could play a role. nih.govnih.gov The development of new synthetic methods for these heterocycles is an active area of research.

Role in the Synthesis of Chiral Ligands for Asymmetric Catalysis

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of asymmetric catalysis. Chiral ligands are essential components of asymmetric catalysts, as they are responsible for inducing stereoselectivity in chemical reactions. This compound, being a chiral molecule, is an attractive starting material for the synthesis of new chiral ligands.

The synthesis of C2-symmetric chiral ligands, such as bis(oxazolinyl)thiophenes, often starts from readily available chiral precursors. nih.gov The oxazolidine moiety derived from this compound can be incorporated into the ligand structure to create a chiral environment around the metal center of a catalyst. These ligands can then be used in a variety of asymmetric transformations, including Friedel-Crafts alkylations and cyclopropanations.

One of the most significant applications of this compound in asymmetric catalysis is in the synthesis of chiral dirhodium(II) complexes. These complexes are highly effective catalysts for a range of carbene transfer reactions, including cyclopropanation, C-H insertion, and ylide formation.

Dirhodium(II) tetrakis[methyl 2-oxooxazolidin-4(S)-carboxylate], denoted as Rh₂(4S-MEOX)₄, has been synthesized and extensively studied. capes.gov.br This catalyst has demonstrated enhanced enantiocontrol in metal carbene transformations compared to other related dirhodium(II) catalysts. capes.gov.br The oxazolidinone ligands create a specific chiral environment around the rhodium centers, which allows for high levels of stereoselectivity in the reactions of diazoacetates. capes.gov.brcapes.gov.br

These dirhodium(II) complexes have been shown to be particularly effective in intramolecular carbon-hydrogen insertion reactions, leading to the formation of bicyclic lactones with high enantiomeric excess. researchgate.net The structure of the ligand plays a crucial role in determining the selectivity of the reaction, and structure-selectivity comparisons have shown that the oxazolidinone-ligated dirhodium(II) catalysts offer a wider openness for metal carbene transformations. capes.gov.br

| Reaction Type | Catalyst | Key Finding | Reference |

|---|---|---|---|

| Intramolecular C-H Insertion | Rh₂(4S-MEOX)₄ | High enantiocontrol and diastereocontrol. | capes.gov.br |

| Metal Carbene Transformations | Dirhodium(II) tetracarboxamidates | Highly enantioselective and diastereoselective. | capes.gov.br |

| Three-component coupling of α-diazophosphonates | Chiral dirhodium carboxylate complexes | High level of enantiocontrol. | nih.gov |

Contributions to Medicinal Chemistry Syntheses

The oxazolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. This compound provides a convenient entry point to this important class of compounds.

2-Oxo-oxazolidine-4-carboxylic acid compounds are recognized as important intermediates in the synthesis of antibacterial agents, particularly those targeting Gram-negative bacteria. google.com The oxazolidinone ring system is a core component of a class of antibiotics known as oxazolidinones, which includes the drug linezolid. These antibiotics function by inhibiting bacterial protein synthesis.

The synthesis of novel oxazolidinone antibacterial agents often involves the modification of the oxazolidinone core. Starting from this compound, medicinal chemists can introduce various substituents to modulate the antibacterial activity, spectrum, and pharmacokinetic properties of the resulting compounds. For instance, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids with good antibacterial activity have been synthesized. nih.gov

Beyond their use in antibacterial agents, oxazolidinone scaffolds are versatile in medicinal chemistry and can act as bioisosteres for other chemical groups like carbamates and amides. nih.gov This allows for the development of new therapeutic agents with improved properties. The oxazolidinone ring can impart desirable characteristics such as increased metabolic stability. nih.gov

The synthesis of 4,5-disubstituted oxazolidin-2-ones can be achieved through various synthetic routes, including asymmetric aldol (B89426) and Curtius reactions. nih.gov this compound can serve as a starting material or a key intermediate in the synthesis of these therapeutically relevant scaffolds, which can then be further elaborated to target a wide range of biological targets.

Application in Peptide Engineering and Mimetic Synthesis

This compound and its corresponding carboxylic acid derivative, 2-oxo-1,3-oxazolidine-4-carboxylate (Oxd), serve as valuable building blocks in the field of peptide engineering and the synthesis of peptidomimetics. unibo.itresearchgate.net Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The incorporation of the rigid oxazolidinone ring structure into a peptide backbone introduces significant conformational constraints, a key strategy in the rational design of novel therapeutic agents and molecular probes. unibo.itnih.gov

A primary application of this building block is in the creation of constrained peptide analogues to study bioactive conformations. unibo.it The carbonyl group within the oxazolidinone ring forces the preceding pseudo-peptide bond to adopt an exclusively trans conformation. unibo.it This conformational rigidity is particularly useful for mimicking or stabilizing specific secondary structures, such as β-turns, which are often critical for molecular recognition and protein-protein interactions. researchgate.net

A notable example of its utility is the synthesis of a constrained analogue of endomorphin-1, an endogenous opioid peptide. unibo.it In this work, the 2-oxo-oxazolidine-4-carboxylate unit was incorporated as a proline mimetic. unibo.it By replacing a flexible residue with the rigid Oxd structure, researchers can lock the peptide into a specific conformation, which helps in elucidating the structural requirements for binding to its biological target. unibo.it

The versatility of this method allows for the incorporation of the oxazolidinone ring at various positions within a peptide chain, as demonstrated by the successful synthesis of several Oxd-containing peptides. unibo.it

Table 1: Examples of N-Sulfonyl Peptides Converted to Oxd-Peptides

This table presents data on the synthesis of peptides incorporating a 2-oxo-oxazolidine-4-carboxylate (Oxd) moiety from N-sulfonyl peptides containing serine (Ser) or threonine (Thr). The data is sourced from research on constrained peptidomimetics. unibo.it

| Entry | Starting Peptide | Resulting Oxd-Peptide | Yield (%) |

| 1 | Ts-Ala-Ser-Phe-NH₂ | Ts-Ala-Oxd-Phe-NH₂ | 85 |

| 2 | Ts-Gly-Ser-Phe-NH₂ | Ts-Gly-Oxd-Phe-NH₂ | 80 |

| 3 | Ts-Ala-Thr-Phe-NH₂ | Ts-Ala-(5-Me)Oxd-Phe-NH₂ | 75 |

| 4 | Ns-Ala-Ser-Phe-NH₂ | Ns-Ala-Oxd-Phe-NH₂ | 82 |

| 5 | Ts-Tyr(tBu)-Pro-Ser(tBu)-Phe-NH₂ | Ts-Tyr(tBu)-Pro-Oxd-Phe-NH₂ | 70 |

Data sourced from scientific literature. unibo.it

V. Mechanistic Investigations of Methyl 2 Oxooxazolidine 4 Carboxylate Reactions

Reaction Pathway Elucidation

Understanding the formation of the 2-oxooxazolidine-4-carboxylate core is fundamental to its application. This typically involves the cyclization of an amino acid precursor, such as serine.

The generally accepted mechanism proceeds through two key steps:

Nucleophilic Attack and Carbamate (B1207046) Formation: The reaction is initiated by the nucleophilic attack of the amino group of the serine derivative onto an electrophilic carbonyl source. Common carbonylating agents include phosgene (B1210022), triphosgene, or chloroformates. This initial attack, typically occurring under basic conditions to deprotonate the amine and increase its nucleophilicity, results in the formation of an intermediate carbamate.

Intramolecular Cyclization: Following the formation of the carbamate, an intramolecular nucleophilic substitution reaction occurs. The hydroxyl group of the serine backbone, acting as a nucleophile, attacks the carbonyl carbon of the carbamate. This step is often facilitated by a base, which deprotonates the hydroxyl group to form a more potent alkoxide nucleophile. The subsequent displacement of a leaving group (e.g., a chloride ion from a chloroformate-derived intermediate) leads to the closure of the five-membered oxazolidinone ring. This intramolecular cyclization is generally favored due to the formation of a thermodynamically stable five-membered ring system.

The stereochemistry of the starting amino acid is typically retained throughout this process, allowing for the synthesis of enantiomerically pure 2-oxooxazolidinone derivatives. The reaction conditions, such as the choice of base and solvent, can influence the reaction rate and yield.

While carbamates are generally considered stable, their electrophilicity can be exploited in intramolecular reactions. nih.gov The cyclization of amino alcohol carbamates is an efficient method for the synthesis of oxazolidinones. organic-chemistry.org The reaction of serine with reagents like bis(trichloromethyl) carbonate is a known method for producing the 2-oxo-oxazolidine-4-carboxylic acid core. google.com

Table 1: Key Steps in the Formation of the 2-Oxooxazolidine Ring from a Serine Derivative

| Step | Description | Key Reactants | Intermediate/Product |

| 1 | Nucleophilic attack of the amino group on a carbonyl source. | Serine derivative, Carbonylating agent (e.g., phosgene derivative) | Carbamate intermediate |

| 2 | Intramolecular nucleophilic attack of the hydroxyl group on the carbamate carbonyl. | Carbamate intermediate | 2-Oxooxazolidine ring |

Molecular Mechanisms of Interaction with Biological Targets

The 2-oxooxazolidinone scaffold is a recognized pharmacophore, and its derivatives are known to interact with various biological targets, primarily through enzyme inhibition.

Derivatives of 2-oxooxazolidine-4-carboxylic acid have been investigated for their potential as enzyme inhibitors. The mechanism of action is often attributed to the structural similarity of the oxazolidinone ring to the transition states of certain enzymatic reactions or its ability to bind to the active sites of enzymes.

While specific studies on methyl 2-oxooxazolidine-4-carboxylate are not extensively detailed in the available literature, the broader class of oxazolidinones has shown significant biological activity. For instance, certain oxazolidinone derivatives are known to act as antibacterial agents by inhibiting bacterial protein synthesis. It is proposed that these compounds bind to the bacterial ribosome, interfering with the formation of the initiation complex.

Furthermore, structurally related compounds have demonstrated inhibitory activity against a range of enzymes. For example, 2-oxo-imidazolidine-4-carboxylic acid derivatives have been identified as potent inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme involved in tissue remodeling and disease. nih.gov The proposed mechanism involves the coordination of the inhibitor with the zinc ion in the active site of the enzyme.

A related compound, 2-oxothiazolidine-4-carboxylic acid, acts as a cysteine prodrug and has been shown to inhibit vascular calcification by boosting the synthesis of glutathione (B108866), a key antioxidant. nih.gov This suggests that the biological activity of these heterocyclic compounds is not limited to direct enzyme inhibition but can also involve modulating cellular pathways. L-2-oxothiazolidine-4-carboxylate has also demonstrated protective effects in myocardial infarction models, likely through the reduction of oxidative stress. mdpi.com

The biological activity of (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid is attributed to its interactions with molecular targets like enzymes and receptors, where it can function as either an inhibitor or an activator.

Table 2: Examples of Biological Activity of Structurally Related Oxo-Heterocyclic Carboxylic Acids

| Compound Class | Biological Target/Activity | Proposed Mechanism of Action |

| Oxazolidinones | Bacterial protein synthesis | Inhibition of ribosomal function |

| Imidazolidinones | Matrix Metalloproteinase-13 (MMP-13) | Active site binding and coordination with zinc ion |

| 2-Oxothiazolidine-4-carboxylic acid | Glutathione synthesis | Acts as a cysteine prodrug to increase glutathione levels |

The enzymatic hydrolysis of esters is a common and well-studied biochemical reaction. In the context of this compound, enzymatic hydrolysis would involve the cleavage of the methyl ester bond to yield 2-oxooxazolidine-4-carboxylic acid and methanol (B129727). This process is of interest for the stereoselective synthesis of the corresponding carboxylic acid and for understanding the metabolic fate of the compound.

The "coupling ratio" in an enzymatic hydrolysis system can be interpreted as the efficiency of the enzyme in converting the substrate to the product. This is influenced by several factors, including the substrate specificity of the enzyme, the reaction conditions (pH, temperature), and the presence of inhibitors or activators.

Carboxylesterases are a class of enzymes that catalyze the hydrolysis of a wide range of carboxylic esters. nih.gov The rate of hydrolysis is dependent on the chemical structure of both the carboxylic acid and the alcohol moieties of the ester. For instance, the hydrolysis of naphthyl esters by liver carboxylesterases is influenced by the lipophilicity of the substrate. nih.gov

In the related field of Evans oxazolidinones, the cleavage of the acyl group is a critical step, and both chemical and enzymatic methods have been explored. The selectivity of cleavage at the desired position versus hydrolysis of the carbamate in the ring has been a subject of study. acs.org These studies provide a framework for understanding the potential enzymatic hydrolysis of this compound.

Table 3: Factors Influencing Enzymatic Hydrolysis of Esters

| Factor | Description | Potential Impact on this compound Hydrolysis |

| Enzyme Specificity | The preference of an enzyme for a particular substrate. | A highly specific esterase would lead to a high coupling ratio (efficient conversion). |

| Reaction Conditions | pH, temperature, and buffer composition. | Optimization of these conditions is crucial for maximizing the rate and yield of hydrolysis. |

| Substrate Concentration | The concentration of the ester in the reaction mixture. | Can affect the reaction rate according to Michaelis-Menten kinetics. |

| Product Inhibition | The inhibition of the enzyme by the reaction products. | The accumulation of 2-oxooxazolidine-4-carboxylic acid or methanol could potentially inhibit the enzyme. |

Vi. Advanced Research Perspectives and Methodologies

Computational Chemistry and Theoretical Studies

Computational studies are indispensable for predicting the chemical behavior and properties of molecules like Methyl 2-oxooxazolidine-4-carboxylate. These theoretical approaches offer a microscopic view of structure, reactivity, and molecular interactions, guiding experimental design and interpretation.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For heterocyclic compounds structurally related to this compound, DFT is employed to optimize molecular geometry, calculate electronic properties, and elucidate reaction mechanisms. nih.govmdpi.com

Detailed research findings from DFT studies on analogous systems reveal key electronic characteristics. For instance, in a study on methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate, DFT calculations at the B3LYP/6-311G(d,p) level were used to compare the optimized structure with experimental X-ray diffraction data. nih.gov Such studies often involve the analysis of frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. nih.gov

Other conceptual DFT descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω), are also calculated to provide a more comprehensive understanding of reactivity. nih.gov These parameters help predict how the molecule will interact with other reagents, identifying potential sites for electrophilic or nucleophilic attack. researchgate.net

| Computational Parameter | Significance in Structural and Reactivity Analysis | Example Application on an Analogous Compound nih.gov |

|---|---|---|

| Optimized Molecular Structure | Provides the lowest-energy three-dimensional arrangement of atoms. | Compared with experimental X-ray crystallography data to validate the theoretical model. |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. | Calculated to be approximately -4.0 eV for methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify sites for electrophilic and nucleophilic attack. | Used to determine molecular size, shape, and regions of positive, negative, and neutral potential. |

| Conceptual DFT Descriptors (η, S, χ, ω) | Quantify chemical hardness, softness, electronegativity, and electrophilicity to predict interaction behavior. | Derived from HOMO and LUMO energies to provide deeper insights into reactivity. |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While specific MD studies on this compound are not detailed in the provided sources, this technique is widely applied to similar biologically relevant molecules to explore their conformational landscape and flexibility. researchgate.net MD simulations can reveal how the molecule behaves in different environments, such as in solution, and how its shape changes, which is crucial for its interaction with biological targets like enzymes.

Conformational analysis identifies the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule like this compound, with its non-planar ring structure, understanding the preferred conformations is key to explaining its reactivity and biological activity. Computational techniques like Potential Energy Surface (PES) scans, often performed using DFT, can map the energy changes as specific dihedral angles are rotated, thereby identifying the most stable conformers. researchgate.net

In silico modeling, particularly molecular docking, is a critical tool for understanding how a ligand like this compound might interact with a biological receptor, such as an enzyme's active site. nih.govresearchgate.net This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net

By modeling these interactions, researchers can gain mechanistic insights into a compound's potential biological activity. For example, in studies of urease inhibitors, molecular docking was used to screen a large database of compounds and identify potential active inhibitors based on their binding energy and interaction with key residues in the enzyme's active site. researchgate.netnih.gov The docking process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov Analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govresearchgate.net Such studies can guide the synthesis of more potent and selective analogs. nih.gov

Organocatalytic Applications and New Catalytic Paradigms

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful platform for the derivatization of complex molecules. For a scaffold like this compound, these methods can enable novel transformations under mild conditions.

N-Heterocyclic Carbenes (NHCs) are a class of stable carbenes that have emerged as highly versatile organocatalysts. uliege.be They are potent nucleophiles and can be used to activate a wide range of substrates. uliege.be In the context of derivatizing a molecule like this compound, NHC catalysis could potentially be used to modify the carboxylate group or other functional handles.

A key application of NHCs is in oxidative catalysis, where they can convert aldehydes into activated carboxylate equivalents (acyl azoliums). nih.govnih.gov These intermediates can then react with various nucleophiles. For example, the oxidative esterification of aldehydes with alcohols is a common transformation promoted by NHC catalysts in the presence of an oxidant. nih.gov While direct application on this compound is not documented in the provided results, this methodology represents a potential route for its derivatization, for instance, by reacting a functionalized aldehyde with a hydroxyl group that could be introduced onto the oxazolidinone ring. The choice of NHC catalyst, particularly the substituents on the nitrogen atoms (like mesityl groups), can significantly influence reaction rates and outcomes. nih.gov

| NHC-Catalyzed Reaction Type | Key Intermediate | Potential Application |

|---|---|---|

| Oxidative Esterification | Acyl Azolium | Could be used to couple the molecule with various alcohols if it were converted to an aldehyde form. |

| Annulations | Breslow Intermediate / Homoenolate | Could potentially be used to build new rings onto the oxazolidinone scaffold. |

| Conjugate Addition | Acyl Azolium / Enolate | Could facilitate the addition of the oxazolidinone moiety to α,β-unsaturated systems. |

Aerobic oxidative catalysis utilizes molecular oxygen, often from the air, as the terminal oxidant, making it an environmentally benign and atom-economical approach. nih.gov These reactions are often facilitated by catalysts that can mediate the electron transfer process from the substrate to oxygen.

In the context of NHC catalysis, aerobic oxidation can be achieved using electron-transfer mediators (ETMs) to overcome the high energy barrier associated with the direct oxidation of the key Breslow intermediate by oxygen. nih.gov This biomimetic approach allows for milder reaction conditions. For other types of transformations relevant to molecules like this compound, metal oxide catalysts can be employed for aerobic oxidation. For example, manganese oxide catalysts have been used for the selective ammoxidation of hydroxyaldehydes. nih.gov The surface of these catalysts can be modified with molecules like carboxylic acids to tune the selectivity of the reaction by altering the adsorption properties of the substrate's functional groups. nih.gov This paradigm of catalyst surface modification could potentially be applied to achieve selective oxidations on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-oxooxazolidine-4-carboxylate, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via cyclization of L-serine methyl ester hydrochloride with triphosgene in tetrahydrofuran (THF) under reflux for 4 hours. Post-reaction, solvent removal and purification via silica gel chromatography (ethyl acetate/hexane = 3:1) yield the product with 78% efficiency. Critical parameters include stoichiometric control of triphosgene and rigorous exclusion of moisture to avoid side reactions .

Q. Which crystallographic tools are recommended for structural elucidation of this compound?

- Methodological Answer : X-ray diffraction using SHELXL for refinement (due to its robustness in small-molecule crystallography) combined with Mercury CSD for visualization of packing motifs and hydrogen-bonding networks is ideal. SHELXL’s parameter constraints improve accuracy in resolving torsional angles and bond lengths .

Q. How can spectroscopic techniques validate the compound’s structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the oxazolidinone ring and ester functionalities. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1750 cm⁻¹ for the oxazolidinone and ester groups). Mass spectrometry (HRMS) verifies molecular ion peaks matching the theoretical mass .

Advanced Research Questions

Q. How do Cremer-Pople puckering coordinates quantify ring conformation in this compound?

- Methodological Answer : The puckering amplitude (θ) and phase angle (φ) are calculated using atomic coordinates from crystallographic data. For the five-membered oxazolidinone ring, deviations from planarity are analyzed via least-squares plane fitting. Software like ORTEP-3 can visualize pseudorotational pathways, while Mercury CSD compares puckering parameters across derivatives .

Q. What computational strategies predict the compound’s reactivity in enzymatic or catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites. For enzymatic studies, molecular docking (AutoDock Vina) evaluates binding affinities to targets like 5-oxoprolinase, where methyl substitutions at C-5 enhance substrate-enzyme coupling ratios (Table IV, ).

Q. How do structural modifications (e.g., C-5 methylation) influence biochemical activity?

- Methodological Answer : Introducing methyl groups at C-5 increases steric bulk, altering substrate-enzyme interactions. Kinetic studies (e.g., kcat/Km) show a 15-fold rise in coupling efficiency for 5-methyl derivatives compared to the parent compound, as observed in ATPase assays (Table IV, ). Conformational rigidity from methylation also reduces pseudorotation entropy, favoring specific binding modes.

Q. What experimental protocols resolve contradictions in crystallographic vs. computational conformational data?

- Methodological Answer : Discrepancies arise from solvent effects or crystal packing forces. Multi-technique validation is essential:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.